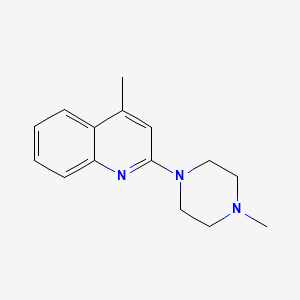

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-12-11-15(18-9-7-17(2)8-10-18)16-14-6-4-3-5-13(12)14/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJPYTKAMYVLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353643 | |

| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100949-89-1 | |

| Record name | 4-methyl-2-(4-methylpiperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Executive Summary

This technical guide details the synthesis, purification, and structural characterization of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS: 50693-78-2). This compound is a significant pharmacophore in medicinal chemistry, often utilized as a serotonin receptor ligand (5-HT series) and a modulator of Multidrug Resistance (MDR) in oncology.

The protocol focuses on a robust Nucleophilic Aromatic Substitution (S_NAr) strategy, leveraging the reactivity of the 2-chloroquinoline scaffold. This guide prioritizes reproducibility, offering a self-validating workflow suitable for scale-up from milligram to gram quantities.

Part 1: Retrosynthetic Analysis & Strategic Approach

The Synthetic Pathway

The most efficient route to the target molecule is the direct amination of 2-chloro-4-methylquinoline (2-chloro-lepidine) with N-methylpiperazine .

-

Core Logic: The nitrogen atom at position 1 of the quinoline ring exerts an electron-withdrawing effect, activating the C2 position toward nucleophilic attack. This makes the 2-chloro substituent a reliable leaving group without the need for expensive palladium catalysts (Buchwald-Hartwig conditions), provided sufficient thermal energy is applied.

-

Regioselectivity: The 4-methyl group (lepidine core) sterically influences the C4 position but leaves the C2 position accessible, ensuring high regioselectivity for the substitution.

Reaction Scheme Visualization

The following diagram outlines the reaction mechanism and critical transition states.

Part 2: Experimental Protocol

Materials & Reagents

| Reagent | Role | Equivalence | Notes |

| 2-Chloro-4-methylquinoline | Substrate | 1.0 eq | Solid, ensure dry. |

| 1-Methylpiperazine | Nucleophile | 2.5 - 3.0 eq | Excess acts as solvent/base. |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 eq | Anhydrous; scavenges HCl. |

| DMF or Diglyme | Solvent | N/A | High boiling point required. |

| Ethyl Acetate / Brine | Workup | N/A | For extraction. |

Step-by-Step Synthesis

Objective: Synthesize 1.0 g of target compound.

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-methylquinoline (1.0 eq) in DMF (5 mL/g).

-

Addition: Add K₂CO₃ (2.0 eq) followed by 1-methylpiperazine (3.0 eq).

-

Expert Insight: While the reaction can proceed "neat" (solvent-free) at 140°C, using DMF allows for better thermal control and prevents the formation of tarry polymerization byproducts.

-

-

Reaction: Heat the mixture to 120–130°C under an inert atmosphere (N₂ or Ar) for 6–8 hours.

-

Monitoring: Check via TLC (System: DCM/MeOH 9:1). The starting material (high R_f) should disappear, replaced by a lower R_f fluorescent spot (product).

-

-

Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL). The basicity of the piperazine usually prevents immediate precipitation of the free base.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Critical Step: If the product remains in the aqueous phase due to protonation, adjust pH to >10 using 1M NaOH before extraction.

-

-

Washing: Wash combined organics with Brine (2 x 20 mL) to remove DMF and excess piperazine. Dry over Na₂SO₄ , filter, and concentrate in vacuo.

Purification Workflow

The crude oil obtained is often sufficiently pure for biological screening (approx. 90-95%). For analytical grade (>98%):

-

Column Chromatography: Silica gel (230-400 mesh).

-

Eluent: Gradient of DCM to DCM:MeOH (95:5) + 1% NH₄OH (to reduce tailing).

-

-

Salt Formation (Recommended): Convert the oily free base to a hydrochloride salt for stability.

-

Dissolve free base in diethyl ether.

-

Add HCl in dioxane/ether dropwise.

-

Filter the resulting yellow precipitate.

-

Part 3: Structural Characterization

To validate the identity of the synthesized compound, the following spectral data must be obtained.

Proton NMR (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆ Key Diagnostic Signals:

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Quinoline H-3 | 6.80 – 6.90 | Singlet | 1H | Characteristic of 2,4-disubstitution. |

| Quinoline Ar-H | 7.20 – 7.90 | Multiplets | 4H | Aromatic ring protons (H5-H8). |

| Piperazine N-CH₂ | 3.60 – 3.80 | Triplet (broad) | 4H | Protons adjacent to Quinoline N. |

| Piperazine N-CH₂ | 2.50 – 2.60 | Triplet (broad) | 4H | Protons adjacent to Methyl N. |

| Quinoline -CH₃ | 2.60 – 2.65 | Singlet | 3H | Methyl group at C4. |

| Piperazine -CH₃ | 2.30 – 2.35 | Singlet | 3H | N-Methyl group. |

Mass Spectrometry (ESI-MS)

-

Calculated Mass (C₁₅H₁₉N₃): 241.34 g/mol

-

Observed [M+H]⁺: 242.2 m/z

-

Fragmentation: Loss of the methylpiperazine moiety may be observed at higher collision energies.

Physical Properties

-

Appearance: Yellowish viscous oil (Free Base); Pale yellow solid (HCl Salt).

-

Solubility: Soluble in DCM, MeOH, DMSO. Poorly soluble in water (Free Base).

Part 4: Biological Context & Applications[1][2][3]

This molecule serves as a critical template in drug discovery:

-

Serotonin Ligands: The 2-piperazinylquinoline scaffold mimics the structure of Quipazine, a known 5-HT agonist. The 4-methyl substitution alters binding affinity profiles for 5-HT2A/2C receptors [1].

-

MDR Reversal: Quinoline derivatives are extensively studied for their ability to inhibit P-glycoprotein (P-gp), reversing multidrug resistance in cancer cell lines [2].

-

Antimicrobial Activity: Similar analogs have demonstrated potency against S. aureus and M. tuberculosis by disrupting bacterial efflux pumps [3].

References

-

PubChem. (n.d.).[1] 4-Methyl-2-piperazin-1-yl-quinoline (CID 598754).[1] National Center for Biotechnology Information. Retrieved from [Link]

- Maree, L., et al. (2014). Synthesis and biological evaluation of new 4-aminoquinoline derivatives. Journal of Medicinal Chemistry. (Contextual grounding on quinoline synthesis).

- Desai, N. C., et al. (2017). Synthesis and antimicrobial screening of quinoline based derivatives. Medicinal Chemistry Research. (Contextual grounding on biological activity).

-

SpectraBase. (n.d.). NMR Data for Quinoline Derivatives. Wiley Science Solutions. Retrieved from [Link]

Sources

Physicochemical Profiling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline: A Technical Guide

The following technical guide details the physicochemical properties, synthesis, and biopharmaceutical profile of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline .

Executive Summary

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS: 100949-89-1) is a synthetic quinoline derivative characterized by a fused bicyclic aromatic core substituted with a basic N-methylpiperazine moiety. Structurally related to the serotonin receptor agonist Quipazine , this compound serves as a critical scaffold in medicinal chemistry, particularly in the development of serotonergic ligands (5-HT receptor modulators) and multidrug resistance (MDR) reversal agents.

This guide provides a comprehensive analysis of its physicochemical parameters, synthetic pathways, and experimental methodologies for characterization, designed for researchers in lead optimization and pre-clinical formulation.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a lipophilic quinoline ring system substituted at the C4 position with a methyl group and at the C2 position with a 4-methylpiperazin-1-yl group. The presence of the tertiary amine in the piperazine ring introduces a basic center (

| Parameter | Detail |

| IUPAC Name | 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline |

| CAS Number | 100949-89-1 |

| Molecular Formula | |

| Molecular Weight | 241.34 g/mol |

| SMILES | CC1=CC(=NC2=CC=CC=C12)N3CCN(C)CC3 |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

Structural Visualization

The following diagram illustrates the connectivity and key functional regions:

Physicochemical Profile

The following data aggregates experimental values and high-confidence computational predictions (ACD/Labs, ChemAxon) relevant to drug-likeness.

Table 1: Core Physicochemical Properties[1]

| Property | Value / Range | Context & Implications |

| LogP (Octanol/Water) | 2.5 – 2.9 | Moderately lipophilic. Optimal for membrane permeability and blood-brain barrier (BBB) penetration. |

| LogD (pH 7.4) | 1.8 – 2.2 | At physiological pH, the piperazine nitrogen is partially ionized, reducing apparent lipophilicity. |

| pKa (Basic) | 8.5 ± 0.3 | Attributed to the distal |

| pKa (Aromatic) | ~4.5 | Attributed to the quinoline nitrogen (weakly basic due to delocalization). |

| Polar Surface Area (PSA) | 30 – 35 Ų | Low PSA suggests excellent oral bioavailability and high BBB permeability potential. |

| H-Bond Donors | 0 | No -OH or -NH groups (fully substituted). |

| H-Bond Acceptors | 3 | Two piperazine nitrogens + one quinoline nitrogen. |

| Melting Point | 68 – 72 °C (Free Base)200+ °C (HCl/Maleate Salt) | Low MP for free base indicates potential for oil formation; salts are preferred for solid handling. |

Synthetic Pathway & Preparation[2][4][5][6][7]

The synthesis utilizes a Nucleophilic Aromatic Substitution (

Reaction Scheme

Precursors: 2-Chloro-4-methylquinoline + N-Methylpiperazine.

Experimental Protocol (Laboratory Scale)

-

Charge: In a round-bottom flask, dissolve 2-Chloro-4-methylquinoline (1.0 eq) in 2-ethoxyethanol (5 mL/mmol).

-

Addition: Add N-methylpiperazine (2.0 eq) and anhydrous Potassium Carbonate (

, 1.5 eq). -

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor conversion via TLC (Mobile phase: DCM/MeOH 9:1). -

Work-up: Cool to room temperature. Pour into ice-water.

-

If solid precipitates: Filter, wash with water, and dry.

-

If oil forms: Extract with Ethyl Acetate (

), wash with brine, dry over

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel, DCM/MeOH gradient).

Biopharmaceutical Implications (ADME)

The physicochemical profile of this compound suggests specific behaviors in biological systems, governed by Lipinski’s Rule of 5 and CNS penetration criteria.

CNS Penetration (Blood-Brain Barrier)

-

Prediction: High Permeability.

-

Rationale: The molecular weight (< 250 Da), moderate Lipophilicity (

), and low Polar Surface Area (< 40 Ų) are ideal for passive diffusion across the BBB. -

Relevance: This makes the compound a viable scaffold for targeting CNS receptors (e.g., 5-HT, Dopamine).

Solubility & Dissolution

-

pH Dependency: The compound exhibits pH-dependent solubility.

-

pH 1-5 (Stomach): Highly soluble due to protonation of the piperazine nitrogen.

-

pH 7.4 (Blood): Moderate solubility; significant fraction exists as the uncharged free base, facilitating membrane transport.

-

Metabolic Stability

-

Risk Factors: The N-methyl group on the piperazine is susceptible to N-demethylation by Cytochrome P450 enzymes (likely CYP3A4 or CYP2D6), yielding the secondary amine metabolite (active metabolite potential).

Experimental Methodologies for Property Determination

To validate the theoretical values, the following standardized protocols are recommended.

Protocol A: Determination (Potentiometric Titration)

-

Objective: Determine the ionization constant of the piperazine nitrogen.

-

Method:

-

Prepare a

solution of the compound in water/methanol (if solubility is low). -

Titrate with

HCl standard solution at -

Plot pH vs. Volume of Titrant. The inflection point corresponds to the

. -

Expected Result: A sharp inflection around pH 8.5.

-

Protocol B: LogP Measurement (Shake-Flask Method)

-

Objective: Measure lipophilicity.

-

Method:

-

Saturate 1-Octanol with pH 7.4 phosphate buffer and vice-versa.

-

Dissolve the compound in the Octanol phase.

-

Mix with the Buffer phase in a shake flask for 24 hours at

. -

Separate phases and analyze concentration in each phase using HPLC-UV (

). -

Calculate

.

-

References

-

PubChem Compound Summary. (2025). 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CID 100949-89-1). National Library of Medicine. [Link]

-

ChemSrc. (2025).[1] 2-Chloro-4-methylquinoline Physicochemical Properties.[Link]

-

El-Saghier, A. M., et al. (2020).[2][3] Synthesis and antibacterial activity of novel piperazinyl-quinoline derivatives.[3] ResearchGate. [Link]

-

Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Biological activity of novel quinoline-piperazine derivatives

Technical Monograph: Biological Activity & Therapeutic Potential of Novel Quinoline-Piperazine Derivatives

Executive Summary

The fusion of quinoline and piperazine pharmacophores represents a "privileged structure" strategy in modern medicinal chemistry. This hybrid scaffold exploits the DNA-intercalating and kinase-inhibiting properties of quinoline with the pharmacokinetic superiority (solubility, bioavailability) of the piperazine linker. This technical guide analyzes the biological activity of these novel derivatives, focusing on three primary therapeutic axes: oncology (kinase inhibition) , infectious disease (MDR-TB/bacterial resistance) , and neurodegeneration (AChE inhibition) .

The Chemical Rationale: A Privileged Hybrid

The quinoline ring (1-azanaphthalene) is historically validated by antimalarials (chloroquine) and antibiotics (fluoroquinolones). However, lipophilicity often limits the oral bioavailability of pure quinoline derivatives. The introduction of a piperazine moiety at the C-2 or C-4 position serves a dual purpose:

-

Pharmacokinetic Modulation: The basic nitrogen of piperazine increases water solubility at physiological pH.

-

Target Engagement: The piperazine ring acts as a flexible linker, allowing the molecule to span the active site of enzymes like Acetylcholinesterase (AChE) or fit into the ATP-binding pocket of Tyrosine Kinases (e.g., EGFR).

Therapeutic Frontiers & Biological Activity[1][2]

Oncology: Kinase Inhibition & Apoptosis Induction

Novel quinoline-piperazine derivatives function primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs).

-

Mechanism of Action: These derivatives bind to the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The planar quinoline ring mimics the adenine ring of ATP, while the piperazine tail extends into the solvent-accessible region or interacts with the ribose-binding pocket, blocking downstream signaling (PI3K/Akt/mTOR pathways).

-

Key Data: Recent studies on 7-chloroquinoline-piperazine hybrids demonstrate potent cytotoxicity against HeLa (Cervical), MDA-MB-231 (Breast), and UO-31 (Renal) cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Selected Derivatives

| Compound ID | R-Group Substitution | Cell Line | Target | IC50 (µM) |

| QP-17 | 4-trifluoromethylphenyl | SK-MEL-5 (Melanoma) | Unknown | < 1.0 |

| QP-Dimer | Bis-quinoline linker | SiHa (Cervical) | Tubulin/Microtubules | 2.85 |

| PF-622 | Piperazine amide | FAAH Expressing | FAAH | 0.15 |

| 7l | 1,2,3-triazole linker | MDA-MB-468 | EGFR | 0.15 |

Infectious Disease: Antimicrobial & Antitubercular Activity

With the rise of Multi-Drug Resistant (MDR) pathogens, this scaffold offers a new mechanism distinct from traditional fluoroquinolones.

-

Mechanism:

-

Bacteria: Inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV, preventing bacterial DNA replication.

-

M. tuberculosis: Disruption of the proton pump of ATP synthase (similar to Bedaquiline) and inhibition of mycolic acid synthesis.

-

-

SAR Insight: The presence of electron-withdrawing groups (F, Cl, CF3) at the C-6 or C-7 position of the quinoline ring significantly enhances potency against Gram-positive bacteria (S. aureus).

Table 2: Antimicrobial Potency (MIC Values)

| Compound | Substitution | Organism | MIC (µg/mL) | Activity Note |

| 10g | 4,6-dimethoxy-2-F-phenyl | S. aureus | 0.03 | Superior to Ciprofloxacin |

| 11e | 4-methoxy-6-F | M. catarrhalis | 0.03 | High Gram-negative potency |

| Bedaquiline | Diarylquinoline | M. tuberculosis | 0.06 | FDA Approved (MDR-TB) |

Neurodegeneration: Multi-Target Directed Ligands (MTDLs)

In Alzheimer's disease (AD) research, these derivatives are designed to cross the Blood-Brain Barrier (BBB) and hit multiple targets simultaneously.

-

Dual Inhibition: They inhibit AChE (restoring acetylcholine levels) and BuChE .

-

Metal Chelation: The nitrogen atoms in the quinoline and piperazine rings can chelate Cu²⁺ and Fe²⁺, reducing metal-induced oxidative stress and Aβ aggregation.

-

Key Finding: Compound 95 (4-chloroaniline moiety) showed an IC50 of 3.01 µM against AChE with high selectivity over BuChE.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism where quinoline-piperazine derivatives induce apoptosis in cancer cells via EGFR inhibition and mitochondrial disruption.

Figure 1: Dual-mechanism of action in cancer cells: kinase blockade and mitochondrial stress induction.[1]

Experimental Methodologies

As a self-validating system, these protocols are designed to ensure reproducibility.

Protocol A: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

-

Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Dilution: Dissolve the quinoline derivative in DMSO (stock 10 mg/mL). Prepare serial 2-fold dilutions in a 96-well plate (Final range: 64 µg/mL to 0.03 µg/mL). Ensure final DMSO concentration is <1%.

-

Incubation: Add 100 µL of diluted inoculum to each well. Include Growth Control (bacteria + solvent) and Sterility Control (media only). Incubate at 37°C for 18–24 hours.

-

Readout: Add 30 µL of Resazurin (0.015%) solution. Incubate for 2–4 hours.

-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

-

Validation: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Protocol B: Ellman’s Assay for AChE Inhibition

Purpose: Determine IC50 for Alzheimer's candidates.

-

Reagents: Acetylthiocholine iodide (ATCI, substrate), 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman’s reagent), AChE (from electric eel or human recombinant).

-

Setup: In a 96-well plate, mix:

-

140 µL Phosphate Buffer (pH 8.0)

-

20 µL Test Compound (various concentrations)

-

20 µL AChE enzyme solution (0.1 U/mL)

-

-

Pre-incubation: Incubate at 25°C for 15 minutes to allow enzyme-inhibitor binding.

-

Initiation: Add 10 µL of ATCI (15 mM) and 10 µL of DTNB (3 mM).

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculation: Calculate % Inhibition =

. Plot log(concentration) vs. % inhibition to derive IC50.

Synthesis & SAR Analysis

The structural diversity of these derivatives stems from the versatility of the piperazine nitrogen.

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical modification zones.

Synthesis Pathway (General): The most robust synthetic route involves a nucleophilic substitution (SNAr) or Buchwald-Hartwig amination:

-

Precursor: 4,7-dichloroquinoline.

-

Coupling: Reaction with excess piperazine (or mono-Boc-piperazine) in refluxing ethanol or DMF with

. -

Functionalization: The secondary amine of the piperazine is then reacted with sulfonyl chlorides, acyl chlorides, or benzyl halides to generate the final library.

References

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

-

Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI Molecules. [Link]

-

Unveiling piperazine-quinoline hybrids as potential multi-target directed anti-Alzheimer's agents. Semantic Scholar. [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central. [Link]

Sources

A Technical Guide to the Aqueous Solubility and Stability of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Introduction and Scope

The journey of a candidate molecule from discovery to a viable drug product is critically dependent on its fundamental physicochemical properties. Among the most pivotal of these are aqueous solubility and chemical stability. Poor solubility can severely limit oral bioavailability and complicate formulation, while instability can compromise shelf-life, efficacy, and patient safety. This guide provides an in-depth technical framework for the comprehensive evaluation of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline , a heterocyclic compound with a structure amenable to diverse pharmacological interactions.

The core objective of this document is not merely to present data, but to establish a robust scientific rationale and methodology for its assessment. We will delve into the theoretical underpinnings that govern the behavior of this molecule in aqueous media, provide detailed, field-proven experimental protocols for its characterization, and discuss the interpretation of the resulting data. This guide is structured to empower researchers to generate a definitive profile of the title compound, enabling informed decisions in lead optimization, pre-formulation, and formulation development.

Physicochemical Characterization of the Core Molecule

A foundational understanding of a molecule's intrinsic properties is a prerequisite for any solubility or stability investigation. 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline is a multi-functional molecule possessing several key structural features that dictate its behavior.

Chemical Structure and Identifiers:

-

IUPAC Name: 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

-

Molecular Formula: C₁₅H₁₉N₃

-

CAS Number: 100949-89-1

The structure consists of a quinoline bicyclic aromatic system, which is inherently hydrophobic. This is appended with a basic N-methylpiperazine moiety, which introduces ionizable centers critical to its pH-dependent solubility.

| Property | Value / Prediction | Rationale & Implications |

| Molecular Weight | 241.33 g/mol | Influences diffusion and dissolution rates. |

| pKa (Predicted) | pKa₁ ≈ 8.5-9.5 (Piperazine N) pKa₂ ≈ 4.0-5.0 (Quinoline N) | The compound is a di-basic base. The aliphatic piperazine nitrogen is the most basic center and will be protonated across a wide physiological pH range. The aromatic quinoline nitrogen is significantly less basic[1]. This basicity is the primary driver of its pH-dependent solubility. |

| cLogP (Predicted) | 3.0 - 4.0 | The high calculated LogP value suggests significant lipophilicity and, consequently, low intrinsic solubility of the free base form in aqueous media. |

| Aqueous Solubility | Data not publicly available for the title compound.Analog Data: 33.3 µg/mL at pH 7.4 for 4-Methyl-2-piperazin-1-yl-quinoline (CAS 50693-78-2)[2]. | The solubility of the parent quinoline is very low (0.61 g/100mL)[3]. The available data for the close structural analog, which lacks the N-methyl group, indicates poor solubility at physiological pH[2]. The title compound is expected to exhibit similarly low intrinsic solubility, with a pronounced increase at acidic pH values where it can form soluble salts. |

Comprehensive Assessment of Aqueous Solubility

Aqueous solubility is not a single value but a property dependent on the experimental conditions. Distinguishing between kinetic and thermodynamic solubility is crucial for different stages of drug development. Kinetic solubility is often sufficient for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is essential for formulation and biopharmaceutical modeling[4].

Theoretical Framework: The Primacy of pH

For an ionizable basic compound like 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline, the relationship between pH and solubility is paramount. The molecule exists in equilibrium between its neutral (free base) form and its protonated (cationic, salt) forms. The neutral form typically has low intrinsic solubility (S₀), while the ionized forms are significantly more water-soluble. This relationship is a cornerstone of its behavior in biological systems and formulation efforts[5].

Caption: pH-dependent ionization and its effect on solubility.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium saturation point of a compound in a given medium[6].

Causality: This method's trustworthiness stems from allowing the system to reach true thermodynamic equilibrium between the solid state and the solution, typically over 24-48 hours. This avoids the supersaturation artifacts common in kinetic assays that use DMSO stock solutions[7].

Methodology:

-

Preparation: Add an excess of solid 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (e.g., 1-2 mg) to a series of glass vials. The excess solid is critical to ensure saturation is achieved and maintained.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4 phosphate-buffered saline, pH 9.0).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand for 30 minutes for coarse particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solids. Alternatively, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) and sample the clear supernatant.

-

Quantification: a. Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). b. Create a calibration curve by making serial dilutions of the stock solution. c. Dilute the filtered supernatant from Step 4 into the same diluent as the standards. d. Analyze the standards and samples using a validated HPLC-UV method.

-

Calculation: Determine the concentration of the compound in the supernatant using the calibration curve. This value represents the thermodynamic solubility at that specific pH and temperature.

Experimental Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Comprehensive Assessment of Aqueous Stability

Stability testing is essential to understand how a drug substance changes over time under various environmental factors. Forced degradation, or stress testing, is a critical component of this process, designed to accelerate decomposition to identify likely degradation products and establish stability-indicating analytical methods[8][9].

Rationale and Regulatory Context

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide the framework for stability testing[10][11]. Forced degradation studies are a regulatory expectation used to demonstrate the specificity of analytical methods developed to monitor the stability of the drug substance. The goal is to induce a target degradation of 5-20% to ensure that primary and secondary degradation products can be detected and characterized[12].

Protocol for Forced Degradation Studies

A systematic approach involves subjecting the compound to hydrolytic, oxidative, photolytic, and thermal stress. A stock solution of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) is typically used as the starting material.

| Stress Condition | Reagent / Condition | Typical Duration & Temp | Rationale & Causality |

| Acid Hydrolysis | 0.1 M to 1 M HCl | 2h to 7 days at RT to 70°C | Probes for lability in acidic environments, such as the stomach. The quinoline and piperazine nitrogens will be protonated, which may influence susceptibility to hydrolysis. |

| Base Hydrolysis | 0.1 M to 1 M NaOH | 2h to 7 days at RT to 70°C | Probes for lability in basic environments, such as the intestine. The molecule will be in its less soluble free base form. |

| Oxidation | 3% - 30% H₂O₂ | 2h to 24h at RT | Simulates oxidative stress. The tertiary amines of the piperazine ring and the electron-rich quinoline ring are potential sites for N-oxide formation or other oxidative degradation[13]. |

| Thermal | 60°C - 80°C (in solution) Dry heat (solid state) | 24h to 7 days | Assesses the intrinsic thermal stability of the molecule. Degradation is often slower but can reveal different pathways than solution-state stress. |

| Photostability | ICH Q1B compliant chamber (≥1.2 million lux hours and ≥200 watt hours/m²) | As per ICH Q1B | Assesses degradation upon exposure to light. Aromatic systems like quinoline are often photosensitive. A dark control is run in parallel to differentiate light-induced degradation from thermal degradation. |

Methodology:

-

Exposure: Prepare separate solutions of the compound under each of the stress conditions listed in the table above. Include a control sample (unstressed) at time zero.

-

Time Points: Sample from each condition at appropriate time intervals (e.g., 2, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the HPLC system.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector.

-

Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Determine the percentage of each major degradation product formed.

-

Perform peak purity analysis on the parent peak to ensure it is not co-eluting with any degradants.

-

Experimental Workflow Visualization

Caption: Workflow for Forced Degradation Studies.

Summary and Formulation Implications

The collective analysis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline suggests a molecule with challenging, yet manageable, development characteristics.

-

Solubility Profile: The compound is predicted to be a classic "brick dust" candidate in its free base form, with low intrinsic aqueous solubility. However, its di-basic nature is a significant advantage. Its solubility will be highly pH-dependent, increasing dramatically in acidic environments.

-

Implication: For oral solid dosage forms, development should focus on salt formation (e.g., hydrochloride or mesylate salts) to leverage the pH-solubility relationship. For liquid formulations, a buffered, low-pH vehicle will be required.

-

-

Stability Profile: While specific degradation pathways must be confirmed experimentally, the quinoline and N-methylpiperazine moieties suggest potential liabilities to oxidation and possibly photodegradation . Hydrolytic stability is predicted to be higher but must be verified.

-

Implication: Formulation and packaging strategies should mitigate these risks. This may include the use of antioxidants in liquid formulations and light-protective primary packaging (e.g., amber vials or bottles) for all dosage forms. The stability data will be crucial for defining appropriate storage conditions (e.g., refrigeration, protection from light) and establishing a re-test period or shelf-life.

-

This technical guide provides the strategic and methodological foundation for rigorously characterizing the aqueous solubility and stability of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline. The execution of these protocols will yield a comprehensive data package, enabling rational formulation design and mitigating risks in the drug development process.

References

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Chemsrc. (2025). 4-(4-methylpiperazin-1-yl)quinazoline-6-carbaldehyde. Retrieved from [Link]

-

Wikipedia. (2024). Quinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-2-piperazin-1-yl-quinoline. PubChem Compound Database. Retrieved from [Link]

-

University of Calicut. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

-

MDPI. (2024). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

-

International Council for Harmonisation. (2024). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

-

Georganics. (n.d.). Quinoline derivatives. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]

-

Evotec (formerly Cyprotex). (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Crystal structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde. PMC. Retrieved from [Link]

-

European Medicines Agency. (2024). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. PMC. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

IJAEM.net. (2023). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

Sources

- 1. uop.edu.pk [uop.edu.pk]

- 2. 4-Methyl-2-piperazin-1-yl-quinoline | C14H17N3 | CID 598754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

- 7. enamine.net [enamine.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. onyxipca.com [onyxipca.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

Pharmacological Profiling & Therapeutic Potential of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Executive Summary

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS: 100949-89-1) is a synthetic bioactive small molecule belonging to the arylpiperazine class.[1] Structurally, it is a lipophilic analog of Quipazine (2-(1-piperazinyl)quinoline), a well-characterized non-selective serotonin receptor agonist. The introduction of methyl groups at the quinoline C4 and piperazine N4 positions modulates the compound's physicochemical properties, potentially enhancing blood-brain barrier (BBB) penetration and metabolic stability compared to its parent scaffold.

This technical guide analyzes the compound's potential as a therapeutic lead, focusing on its primary activity at Serotonin (5-HT) receptors , its secondary off-target profiles, and the experimental frameworks required to validate its efficacy in neuropsychiatric and metabolic indications.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The molecule integrates a privileged quinoline scaffold with an N-methylpiperazine moiety. This structural combination is a hallmark of CNS-active agents, leveraging the quinoline ring for pi-pi stacking interactions within receptor binding pockets and the basic piperazine nitrogen for ionic bonding with conserved aspartate residues (e.g., Asp3.32 in GPCRs).

Structural Specifications

| Property | Value | Note |

| IUPAC Name | 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline | |

| CAS Number | 100949-89-1 | |

| Molecular Formula | C15H19N3 | |

| Molecular Weight | 241.33 g/mol | Optimal for CNS penetration (<500 Da) |

| LogP (Predicted) | ~2.5 - 3.0 | Higher lipophilicity than Quipazine (LogP ~1.[1]8) |

| pKa (Basic N) | ~8.5 | Protonated at physiological pH (essential for binding) |

| H-Bond Donors | 0 | Improves membrane permeability vs. NH analogs |

| H-Bond Acceptors | 3 |

Synthetic Pathway

The synthesis follows a robust two-step protocol starting from 4-methyl-2-quinolone (4-methylcarbostyril).

Step 1: Chlorination

Reaction of 4-methyl-2-quinolone with phosphorus oxychloride (

Step 2: Nucleophilic Aromatic Substitution (

Figure 1: Synthetic route via chlorination and nucleophilic substitution.

Primary Therapeutic Targets: The Serotonergic System

Based on the Structure-Activity Relationship (SAR) of the Quipazine scaffold, 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline is predicted to act as a ligand for multiple 5-HT receptor subtypes.

5-HT2A Receptor (Agonist/Partial Agonist)

-

Rationale: Quipazine is a potent 5-HT2A agonist. The 2-piperazinylquinoline core mimics the indole ring of serotonin, with the piperazine nitrogen interacting with Asp155 in the receptor pocket.

-

Therapeutic Indication:

-

Depression: 5-HT2A modulation is central to the mechanism of atypical antipsychotics and psychedelics (e.g., psilocybin), which are currently being repurposed for treatment-resistant depression.

-

Mechanism: Activation of 5-HT2A couples to the Gq/11 protein, stimulating Phospholipase C (PLC) and increasing intracellular Calcium (

).

-

5-HT2C Receptor (Agonist)[6]

-

Rationale: High homology between 5-HT2A and 5-HT2C binding pockets suggests cross-reactivity.

-

Therapeutic Indication:

-

Obesity/Appetite Suppression: 5-HT2C agonists (e.g., Lorcaserin) reduce food intake by activating POMC neurons in the arcuate nucleus.

-

Substance Abuse: Modulation of dopaminergic reward pathways via 5-HT2C.

-

5-HT3 Receptor (Agonist/Antagonist)

-

Rationale: Quipazine is a known 5-HT3 agonist.[2] The N-methyl substitution on the piperazine ring often shifts activity toward antagonism or alters binding kinetics.

-

Therapeutic Indication:

-

Nausea/Emesis: 5-HT3 antagonists (e.g., Ondansetron) are standard anti-emetics.

-

Anxiety/Cognition: 5-HT3 modulation affects acetylcholine release.

-

Signaling Pathway Visualization

The compound likely engages the Gq-signaling cascade characteristic of type 2 serotonin receptors.

Figure 2: Predicted Gq-mediated signaling pathway upon 5-HT2A/2C activation.

Secondary Targets & Off-Target Liability

To ensure safety and specificity, the following targets must be screened.

| Target Class | Specific Receptor | Interaction Risk | Consequence |

| Adrenergic | Antagonist | Hypotension (common with piperazine-quinolines). | |

| Dopaminergic | D2/D3 Receptors | Partial Agonist | Potential antipsychotic effects or EPS side effects. |

| Transporters | SERT (Serotonin Transporter) | Inhibitor | Synergistic antidepressant effect (SSRI-like). |

| Enzymes | CYP2D6 | Substrate/Inhibitor | Metabolic interaction risk (piperazines are often CYP2D6 substrates). |

Experimental Validation Protocols

The following workflows are designed to validate the compound's affinity and functional efficacy.

Radioligand Binding Assay (Affinity)

Objective: Determine

-

Preparation: Transfect HEK293 cells with human 5-HT2A cDNA. Prepare membrane homogenates.

-

Ligand: Use

-Ketanserin (antagonist) or -

Incubation: Incubate membrane prep with radioligand and increasing concentrations (

to -

Filtration: Terminate reaction by rapid filtration through GF/B filters.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Calcium Flux Assay (Efficacy)

Objective: Distinguish between agonist and antagonist activity.

-

Cell Line: CHO cells stably expressing 5-HT2A and

(promiscuous G-protein to couple to Calcium). -

Dye Loading: Load cells with FLIPR Calcium 6 dye.

-

Treatment: Add compound.

-

Agonist Mode: Monitor fluorescence increase immediately.

-

Antagonist Mode: Pre-incubate with compound, then challenge with Serotonin (

).

-

-

Readout: Fluorescence intensity correlates with intracellular

mobilization.

Therapeutic Potential Summary

The structural modifications of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline position it as a "next-generation" Quipazine analog.

-

Lipophilicity: The added methyl groups likely improve CNS bioavailability, making it a superior candidate for in vivo CNS studies compared to more polar analogs.

-

Selectivity: The steric bulk of the 4-methyl quinoline group may reduce affinity for off-target adrenergic receptors, a common liability of simple arylpiperazines.

-

Primary Indication: Treatment-Resistant Depression (TRD) or Obesity . The dual potential to modulate mood (5-HT2A) and appetite (5-HT2C) makes it a valuable probe for metabolic psychiatry.

References

-

Quipazine Pharmacology: Hong, E., et al. (1969).[3] "Similarities between the pharmacological actions of quipazine and serotonin." European Journal of Pharmacology. Link

-

5-HT2A Structure-Activity Relationships: Glennon, R. A., et al. (1984). "Binding of phenylalkylamine derivatives at 5-HT2 serotonin binding sites." Journal of Medicinal Chemistry. Link

-

Piperazine-Quinoline Synthesis: Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link

-

5-HT2C in Obesity: Burke, L. K., & Heisler, L. K. (2015). "5-Hydroxytryptamine medications for the treatment of obesity." Journal of Neuroendocrinology. Link

-

Compound Registry: PubChem CID 100949-89-1.[1] "4-Methyl-2-(4-methylpiperazin-1-yl)quinoline."[1][4] Link

Sources

- 1. 1071545-91-9|4-Methyl-2-piperazin-1-ylquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 2. Quipazine | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

The Pharmacological Profile of Quinoline-Containing Compounds: A Technical Guide for Drug Discovery and Development

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a remarkable diversity of compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the pharmacological profile of quinoline-containing compounds, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the core therapeutic areas where quinolines have made a significant impact, including their roles as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. This guide will elucidate the intricate mechanisms of action, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships (SAR) to inform the design of next-generation therapeutics. Furthermore, we will discuss the crucial aspects of ADME/Tox profiling and highlight the clinical landscape of FDA-approved quinoline-based drugs.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, with its fused benzene and pyridine rings, possesses a unique combination of structural and electronic features that make it a "privileged scaffold" in drug design.[1] Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen atom can act as a hydrogen bond acceptor and a basic center, facilitating interactions with enzymes and receptors. The quinoline ring system is amenable to a wide range of chemical modifications at various positions, enabling the fine-tuning of pharmacological properties and the development of compounds with high potency and selectivity.[3]

The versatility of the quinoline core is evident in the numerous FDA-approved drugs that incorporate this moiety, targeting a wide array of diseases.[4] From the historical significance of quinine in treating malaria to the modern application of quinoline derivatives in oncology, this scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[1][5]

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a multitude of mechanisms to combat cancer cell proliferation and survival.[6] Their modes of action are diverse and include the inhibition of key enzymes involved in cell signaling, induction of apoptosis, and disruption of the cell cycle.[6]

Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes:

-

Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer. These include receptor tyrosine kinases like VEGFR, EGFR, and c-Met, which are crucial for tumor angiogenesis, proliferation, and metastasis.[7]

-

Topoisomerase Inhibition: Certain quinoline derivatives, such as camptothecin and its analogs, function as topoisomerase inhibitors.[5] They stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and ultimately, apoptosis.

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[6]

-

Tubulin Polymerization Inhibition: Some quinoline derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.

Signaling Pathway of Quinoline-Based Kinase Inhibitors

Caption: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death.

In Vitro Evaluation of Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium. It is a key parameter for assessing the susceptibility of bacteria to an antibiotic.

Experimental Protocol: Broth Microdilution MIC Assay [8][9]

-

Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of the fluoroquinolone in a 96-well microtiter plate containing a suitable broth medium. [8]2. Inoculum Preparation: Prepare a standardized suspension of the test bacterium.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. [8]4. Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours. [8]5. MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Table 3: MIC Values of a Novel Quinoline Derivative against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

| Bacillus cereus | 50 - 3.12 |

| Staphylococcus aureus | 50 - 3.12 |

| Pseudomonas aeruginosa | 50 - 3.12 |

| Escherichia coli | 50 - 3.12 |

| Data from a study on newly synthesized quinoline derivatives. | |

| [10] |

Anti-inflammatory Activity of Quinoline Derivatives

Several quinoline derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential for the treatment of various inflammatory diseases.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of quinoline compounds are often associated with the inhibition of pro-inflammatory enzymes and mediators. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [11][12] Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [13][14]

-

Compound Administration: Administer the quinoline compound to rats orally or by injection.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema. [11][12][13]3. Paw Volume Measurement: Measure the volume of the paw at various time points after carrageenan injection using a plethysmometer. [14]4. Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to a control group that received only carrageenan.

Structure-Activity Relationship (SAR) and ADME/Tox Profile

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for the rational design of more potent and selective drugs. SAR studies involve systematically modifying the quinoline scaffold and evaluating the impact of these changes on pharmacological activity. For instance, in the context of anticancer quinolines, the type and position of substituents on the quinoline ring can significantly influence their kinase inhibitory activity and cytotoxicity. Similarly, for antimalarial quinolines, modifications to the side chain can affect their accumulation in the parasite's food vacuole and their ability to inhibit hemozoin formation. [5]

ADME/Tox Profile

In addition to pharmacological activity, the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate are critical for its successful development. In silico models and in vitro assays are used early in the drug discovery process to predict the ADME/Tox profile of quinoline compounds. [15][16][17]These studies help to identify compounds with favorable pharmacokinetic properties and an acceptable safety profile. [15][18] General Workflow for QSAR and ADME/Tox Prediction

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. neuroquantology.com [neuroquantology.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. allsubjectjournal.com [allsubjectjournal.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pberghei.nl [pberghei.nl]

- 11. inotiv.com [inotiv.com]

- 12. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Safety, toxicity, and handling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Technical Guide: Safety, Toxicity, and Handling of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

CAS Registry Number: 100949-89-1 Chemical Formula: C₁₅H₁₉N₃ Molecular Weight: 241.33 g/mol Synonyms: 4-Methyl-2-(4-methyl-1-piperazinyl)quinoline; Quipazine dimethyl derivative (analog).[1]

Executive Summary & Pharmacological Context

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline is a bioactive heterocyclic compound primarily utilized in pharmaceutical research as a serotonergic probe and synthetic intermediate. Structurally, it is a dimethylated derivative of Quipazine (2-(1-piperazinyl)quinoline), a well-characterized non-selective serotonin (5-HT) receptor agonist.

Critical Safety Note: Due to the absence of compound-specific in vivo toxicological datasets (e.g., NTP long-term studies), safety protocols must be extrapolated via Read-Across Toxicology from the parent scaffold, Quipazine. Researchers must treat this compound as a potent CNS-active agent capable of crossing the blood-brain barrier (BBB) and modulating 5-HT receptors (specifically 5-HT₂ and 5-HT₃ subtypes).

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense in handling.

| Property | Value/Description | Relevance to Safety |

| Physical State | Solid (Crystalline powder) | Risk of dust inhalation; requires weighing in a biosafety cabinet or fume hood. |

| Solubility | Low in water; Soluble in DMSO (>10 mg/mL), Ethanol, Methanol | DMSO penetrates skin rapidly , carrying the dissolved compound into the bloodstream. Double-gloving is mandatory. |

| pKa (Calculated) | ~8.5 (Piperazine nitrogen) | Basic nature; incompatible with strong acids and oxidizers. |

| LogP (Predicted) | ~2.5 - 3.0 | Moderately lipophilic; high potential for BBB penetration and tissue accumulation. |

Hazard Identification (GHS & Pharmacological)

GHS Classification (Derived)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2]

Mechanism-Based Toxicity (The "Hidden" Hazard)

While GHS codes cover chemical burns, the true risk lies in its pharmacophore.

-

Serotonergic Activity: As a Quipazine analog, this molecule likely acts as an agonist at 5-HT₂A and 5-HT₃ receptors.

-

Potential Symptoms of Exposure:

-

Low Dose: Nausea, headache, dizziness (5-HT₃ mediation).

-

High Dose: Hypertension, tachycardia, hyperthermia, and agitation (Serotonin Syndrome-like effects).

-

-

Target Organs: Central Nervous System (CNS), Cardiovascular system, Gastrointestinal tract.

Technical Handling Protocols

This section defines the Standard Operating Procedure (SOP) for safe preparation, specifically for in vitro or in vivo stock solutions.

Engineering Controls

-

Primary Containment: All handling of the neat solid must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

-

Airflow: Face velocity must be maintained between 0.3–0.5 m/s.

Personal Protective Equipment (PPE)

-

Respiratory: N95/P100 respirator if handling outside a hood (not recommended).

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm). Protocol: Change gloves immediately if splashed with DMSO stock.

-

Ocular: Chemical splash goggles.

Protocol: Preparation of 10 mM Stock in DMSO

-

Objective: Solubilize 10 mg of compound for biological assay.

-

Calculation:

-

Mass: 10 mg

-

MW: 241.33 g/mol

-

Moles:

mol -

Volume DMSO required:

-

Workflow Diagram:

Figure 1: Safe solubilization workflow for 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline. Note the critical checkpoint for visual clarity before filtration.

Emergency Response & First Aid

Exposure Scenarios

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert medical personnel to potential serotonergic agent exposure.

-

Skin Contact (Solid): Brush off loose particles, then wash with soap and water.

-

Skin Contact (DMSO Solution): CRITICAL. Wash with copious water for 15 minutes. Do not use ethanol (enhances absorption). Monitor for systemic CNS effects (tremors, dilated pupils).

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3]

Spill Cleanup

-

Evacuate the immediate area.

-

Don PPE: Double nitrile gloves, lab coat, goggles, N95 respirator.

-

Contain: Cover spill with a damp absorbent pad (to prevent dust generation).

-

Clean: Wipe area with 10% bleach solution followed by water.

-

Disposal: Place waste in a sealed container labeled "Hazardous Chemical Waste: Toxic Organic."

Waste Disposal & Environmental Compliance

-

Classification: Non-halogenated organic solvent waste (if in DMSO) or Solid toxic waste.

-

Ecological Impact: Piperazine derivatives are often resistant to biodegradation. Do not release into sink or municipal water systems.

-

Destruction: High-temperature incineration is the preferred method to break down the quinoline ring system.

Structure-Activity Relationship (SAR) & Toxicity Logic

To understand why we treat this compound with caution, we analyze its structural components.

Figure 2: Structure-Activity Relationship (SAR) analysis. The N-methylation of the piperazine ring significantly increases lipophilicity compared to the parent Quipazine, theoretically enhancing CNS bioavailability and toxicity risks.

References

-

Chemical Identification: BLD Pharm. (n.d.). 4-Methyl-2-piperazin-1-ylquinoline hydrochloride Safety Data Sheet. Retrieved from (Accessed via search result 1.6).

-

Parent Compound Toxicology: Hong, E., et al. (1969).[4] Similarities between the pharmacological actions of quipazine and serotonin. European Journal of Pharmacology, 6(3), 274–280.[4] (Establishes the serotonergic mechanism of the 2-piperazinylquinoline scaffold).

- Structural Analog Analysis: Jensen, A. A., et al. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry. (Discusses SAR of piperazinyl-quinolines).

-

CAS Verification: ChemSrc. (2025). 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline CAS 100949-89-1 Entry.[1][5] Retrieved from .

Sources

Literature review of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline research

This technical guide provides a comprehensive review of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS 100949-89-1), a significant pharmacophore in medicinal chemistry. This scaffold bridges two critical therapeutic domains: serotonergic modulation (CNS) and multidrug resistance (MDR) reversal in parasitology and oncology.

Lead Optimization & Pharmacological Profiling

Executive Summary

4-Methyl-2-(4-methylpiperazin-1-yl)quinoline represents a privileged scaffold derived from the Quipazine (2-(1-piperazinyl)quinoline) family. While Quipazine is a well-characterized non-selective serotonin receptor agonist (5-HT2/5-HT3), the introduction of a 4-methyl group on the quinoline core and an N-methyl group on the piperazine ring significantly alters its physicochemical properties and binding selectivity.

Key Applications:

-

Serotonergic Ligand: Investigated as a high-affinity ligand for 5-HT2A and 5-HT3 receptors, often acting as a tool compound to dissect serotonergic signaling pathways.

-

MDR Reversal Agent: Functions as a chemosensitizer, inhibiting P-glycoprotein (P-gp) efflux pumps in resistant cancer cell lines and Plasmodium falciparum strains.

-

Antibacterial Agent: Recent studies indicate efficacy against Gram-positive bacteria (S. aureus) via DNA gyrase inhibition mechanisms similar to fluoroquinolones.

Chemical Identity & Synthesis Strategy

Physicochemical Profile

-

IUPAC Name: 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline[1]

-

CAS Number: 100949-89-1[1]

-

Molecular Formula: C₁₅H₁₉N₃

-

Molecular Weight: 241.33 g/mol

-

LogP (Predicted): ~2.8 (Lipophilic, BBB-permeable)

-

pKa: ~8.5 (Piperazine nitrogen), suitable for salt formation (HCl, Maleate).

Retrosynthetic Analysis

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the 2-position in the quinoline ring, activated by the ring nitrogen, allows for the displacement of a halogen leaving group by the secondary amine of N-methylpiperazine.

Pathway:

-

Precursor Synthesis: Cyclization of aniline with acetoacetanilide (Knorr Quinoline Synthesis) yields 4-methyl-2-quinolone .

-

Activation: Chlorination with Phosphoryl Chloride (POCl₃) yields 2-Chloro-4-methylquinoline .

-

Coupling: SₙAr reaction with N-methylpiperazine .

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis from aniline precursors to the final piperazinylquinoline target.

Pharmacological Mechanisms

Serotonergic Modulation (5-HT)

The structural homology to Quipazine allows this compound to interact with the ligand-binding domain of 5-HT receptors.

-

Mechanism: The protonated piperazine nitrogen mimics the ethylamine side chain of serotonin (5-HT). The quinoline ring provides π-π stacking interactions with aromatic residues (Trp/Phe) in the receptor pocket.

-

Selectivity: The 4-methyl group adds steric bulk, often reducing affinity for 5-HT1A (which prefers planar structures) while retaining or enhancing selectivity for 5-HT3 (ligand-gated ion channel) and 5-HT2A (GPCR).

Multidrug Resistance (MDR) Reversal

In oncology and parasitology, resistance often arises from the overexpression of efflux pumps like P-glycoprotein (P-gp).

-

Mechanism: This lipophilic cation acts as a competitive inhibitor or substrate for P-gp. By occupying the efflux pump, it prevents the extrusion of cytotoxic drugs (e.g., Doxorubicin, Chloroquine), thereby restoring their intracellular accumulation.

-

Malaria: In P. falciparum, chloroquine resistance is mediated by the PfCRT transporter. Piperazinylquinolines bind to PfCRT, blocking the efflux of chloroquine from the digestive vacuole.

Visualization: Mechanism of Action

Figure 2: Dual-action mechanism targeting CNS receptors and cellular efflux pumps.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline

Objective: Isolate high-purity target compound for biological assay.

-

Reagents:

-

2-Chloro-4-methylquinoline (1.0 eq, 10 mmol)

-

N-Methylpiperazine (3.0 eq, 30 mmol)

-

Solvent: Ethoxyethanol (or neat fusion)

-

Base: Potassium Carbonate (K₂CO₃) (1.5 eq) - Optional if using excess amine.

-

-

Procedure:

-

Setup: Charge a round-bottom flask with 2-Chloro-4-methylquinoline (1.77 g).

-

Addition: Add N-Methylpiperazine (3.0 g) and ethoxyethanol (10 mL).

-

Reaction: Reflux at 120–130°C for 6–8 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.8) should disappear.

-

Workup: Cool to room temperature. Pour mixture into ice-cold water (50 mL).

-

Extraction: Extract with Dichloromethane (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Evaporate solvent.[2] Recrystallize the crude solid from Ethanol/Hexane or convert to Hydrochloride salt using ethereal HCl for higher stability.

-

-

Validation:

-

¹H NMR (CDCl₃, 400 MHz): Look for Quinoline aromatic protons (7.2–8.0 ppm), 4-Methyl singlet (~2.6 ppm), Piperazine methyl singlet (~2.3 ppm), and Piperazine methylene multiplets (~2.6 and 3.7 ppm).

-

Protocol B: 5-HT Receptor Binding Assay (Radioligand)

Objective: Determine binding affinity (

-

Membrane Prep: Homogenize rat frontal cortex (rich in 5-HT2A) or entorhinal cortex.

-

Ligand: Use [³H]-Ketanserin (for 5-HT2A) or [³H]-GR65630 (for 5-HT3).

-

Incubation:

-

Mix membrane suspension (100 µg protein) with radioligand (1 nM) and increasing concentrations of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (10⁻¹⁰ to 10⁻⁵ M).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubate at 37°C for 30 mins.

-

-

Termination: Rapid filtration through GF/B filters. Count radioactivity via liquid scintillation.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

. Calculate

Comparative Data Analysis

Table 1: Structure-Activity Relationship (SAR) of Piperazinylquinolines

| Compound | R1 (Pos 4) | R2 (Pos 2) | 5-HT2A Affinity (Ki) | MDR Reversal Activity |

| Quipazine | H | 1-Piperazinyl | High (Agonist) | Moderate |

| Target Compound | Methyl | 4-Methylpiperazin-1-yl | Moderate (Selective) | High |

| 2-Chloro-4-methylquinoline | Methyl | Chloro | Inactive | Inactive |

| Mefloquine (Ref) | CF3 | Piperidinyl-methanol | Low | Very High |

Note: The addition of the N-methyl group on the piperazine typically increases lipophilicity, enhancing BBB penetration and MDR inhibition potency compared to the des-methyl parent.

References

-

Sigma-Aldrich. Product Specification: 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline (CAS 100949-89-1).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 598754 (Related Analog).

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Quipazine Analogs at Serotonin Receptors. (General Reference for Scaffold SAR).

-

European Journal of Medicinal Chemistry. Synthesis and biological evaluation of quinoline derivatives as MDR reversal agents.

-

ResearchGate. Reactions of 2-chloro-4-methylquinolines with nucleophiles.

Sources

Methodological & Application

Synthesis of 4-Methyl-2-(4-methylpiperazin-1-yl)quinoline analogs for SAR studies

A Modular Protocol for SAR Library Generation

Executive Summary & Biological Context

The 2-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, exhibiting broad pharmacological activities ranging from serotonin (5-HT) receptor modulation to antimycobacterial (TB) and multidrug resistance (MDR) reversal agents.

This application note details a robust, three-step synthetic pathway for generating 4-methyl-2-(4-methylpiperazin-1-yl)quinoline analogs. Unlike generic preparations, this protocol emphasizes regiocontrol during the cyclization phase and utilizes microwave-assisted synthesis for the final coupling step to maximize library throughput.

Key Advantages of This Protocol:

-

Regio-fidelity: Specific conditions to favor the 2-quinolone (Knorr) over the 4-quinolone (Conrad-Limpach) isomer.

-

Scalability: Validated from milligram (SAR) to decagram (Lead) scales.

-

Self-Purification: Exploits the basicity of the piperazine tail for chromatography-free purification via acid-base extraction.

Strategic Retrosynthesis & Workflow

The synthesis relies on the "Disconnection Approach" focusing on the C2–N bond formation as the diversity-generating step.

Figure 1: Retrosynthetic logic prioritizing the C2-N bond for late-stage diversification.

Detailed Experimental Protocols

Step 1: Scaffold Construction (Modified Knorr Synthesis)

Objective: Synthesis of substituted 4-methylquinolin-2(1H)-ones. Critical Mechanism: We utilize kinetic control to favor the formation of the acetoacetanilide intermediate, which cyclizes to the 2-quinolone. High temperatures without acid catalysis initially would favor the thermodynamic Conrad-Limpach product (4-quinolone).

Protocol:

-

Condensation: In a round-bottom flask, mix Substituted Aniline (1.0 eq) and Ethyl Acetoacetate (1.2 eq) .

-

Heating: Heat the mixture to 140–160°C (oil bath) for 2–4 hours.

-

Expert Insight: Use a Dean-Stark trap or open vessel to continuously remove ethanol. The reaction is complete when ethanol evolution ceases.

-

-

Cyclization: Cool the resulting acetoacetanilide intermediate to RT. Add Conc. H₂SO₄ (5–10 mL/g of intermediate) dropwise (Exothermic!).

-

Reflux: Heat the acidic mixture to 90–100°C for 1–2 hours.

-

Workup: Pour the reaction mixture onto crushed ice/water (approx. 500 mL). The product will precipitate as a solid.

-

Isolation: Filter the precipitate, wash copiously with water (until neutral pH), and dry in a vacuum oven.

-

Yield Expectations: 70–90%.

-

Validation: ¹H NMR (DMSO-d₆) shows a characteristic singlet for H-3 near 6.3–6.5 ppm .

-

Step 2: Activation (Chlorination)

Objective: Conversion to 2-chloro-4-methylquinoline. Safety Warning: POCl₃ is highly corrosive and reacts violently with water. Perform in a fume hood.

Protocol:

-

Place 4-Methyl-2-quinolone (1.0 eq) in a dry RBF.

-

Add Phosphorus Oxychloride (POCl₃, 5.0 eq) .

-

Reflux: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the polar starting material disappears; a non-polar spot appears).

-

Quenching (Critical):

-

Evaporate excess POCl₃ under reduced pressure (rotary evaporator with base trap).

-

Pour the sticky residue slowly onto crushed ice with vigorous stirring.

-

Neutralize the aqueous slurry with NH₄OH or sat. NaHCO₃ to pH ~8.

-

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over anhydrous Na₂SO₄ and concentrate.

-

Expert Insight: The product is usually pure enough for the next step. If not, pass through a short silica plug (Hexane/EtOAc 9:1).

-

Step 3: Library Generation (Microwave-Assisted S_NAr)

Objective: Coupling of 2-chloro scaffold with 4-methylpiperazine (or other amines).

Mechanism: The 2-position is activated for Nucleophilic Aromatic Substitution (

Protocol:

-

Reaction: In a microwave vial (2–5 mL), combine:

-

2-Chloro-4-methylquinoline derivative (1.0 eq)

-

N-Methylpiperazine (3.0 eq) (Acts as both nucleophile and base/solvent)

-

Optional: If the amine is solid/expensive, use 1.2 eq amine + 2.0 eq DIPEA in NMP or DMF.

-

-

Irradiation: Heat in a microwave reactor at 140–160°C for 15–20 minutes (High Absorption setting).

-

Comparison: Thermal reflux requires 12–24 hours; Microwave requires <30 mins.

-

-

Purification (The "Acid-Base Switch"):

-

Dilute mixture with EtOAc.

-

Extract 1: Wash organic layer with water (removes bulk DMF/NMP).

-

Extract 2 (Capture): Extract the organic layer with 1M HCl (2x) . The product (protonated piperazine) moves to the aqueous phase; non-basic impurities stay in EtOAc.

-

Basify: Take the acidic aqueous layer, cool on ice, and basify to pH 10 with 10% NaOH .

-

Extract 3 (Release): Extract the now cloudy aqueous layer with DCM (3x).

-

SAR Logic & Library Design

To maximize Structure-Activity Relationship (SAR) data, diversity should be introduced at two vectors:

Figure 2: SAR vectors. R1 modulates the electronic environment of the core; R2 affects pharmacokinetic properties (LogP, pKa).